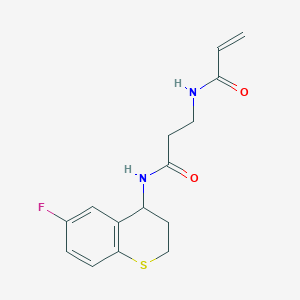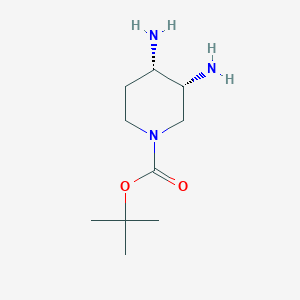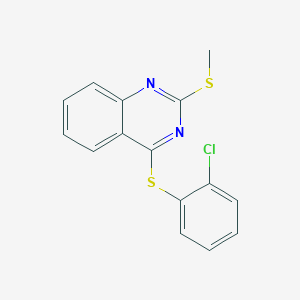
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide, also known as Chlorphenyl-Methylsulfanyl-Quinazolinyl Sulfide (CMQS), is a synthetic compound with a wide range of applications in scientific research. CMQS has been used in a variety of experiments to study the biochemical and physiological effects of certain compounds, as well as to investigate the mechanism of action of certain drugs.
科学研究应用
CMQS has been used in a variety of scientific research applications. It has been used in studies of the mechanism of action of certain drugs, as well as studies of the biochemical and physiological effects of certain compounds. CMQS has also been used in studies of the effects of certain compounds on gene expression and cellular processes.
作用机制
The mechanism of action of CMQS is not fully understood. However, it is believed that CMQS binds to certain proteins in the cell, which results in the inhibition of certain biochemical processes. This inhibition of biochemical processes can lead to the inhibition of certain physiological processes, such as cell growth and metabolism.
Biochemical and Physiological Effects
CMQS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of certain inflammatory compounds. CMQS has also been shown to inhibit the activity of certain proteins, such as G-protein coupled receptors, which are involved in the regulation of certain cellular processes.
实验室实验的优点和局限性
One of the major advantages of using CMQS in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, CMQS is relatively stable and has a low toxicity, which makes it safe to use in experiments. However, CMQS is not very selective and can bind to a variety of proteins, which can make it difficult to study the specific effects of the compound.
未来方向
There are a variety of potential future directions for the use of CMQS in scientific research. CMQS could be used to study the effects of certain compounds on gene expression and cellular processes. Additionally, CMQS could be used in studies of the mechanism of action of certain drugs, as well as studies of the biochemical and physiological effects of certain compounds. Finally, CMQS could be used in studies of the effects of certain compounds on the immune system, as well as studies of the effects of certain compounds on the development and progression of certain diseases.
合成方法
CMQS is synthesized using a two-step process. The first step involves the reaction of 2-chlorophenyl-2-methylsulfanyl-4-quinazolin-3-yl sulfide with benzene-1,2-dithiol in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound, as well as a byproduct of benzene-1,2-dithiol. The second step involves the reaction of the byproduct with sodium hydroxide in the presence of a catalyst, such as palladium chloride. This reaction produces the desired compound, as well as a byproduct of sodium sulfide.
属性
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-17-12-8-4-2-6-10(12)14(18-15)20-13-9-5-3-7-11(13)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWIKPDBVCGJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

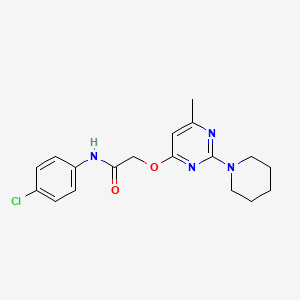
![6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2386918.png)
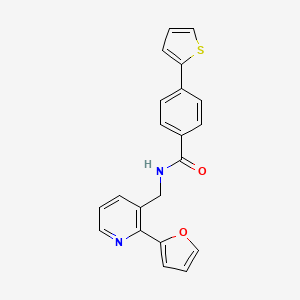
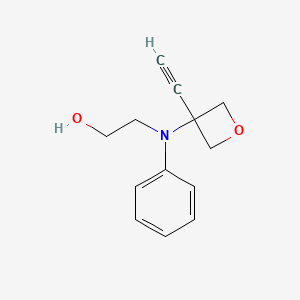
![2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2386922.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)
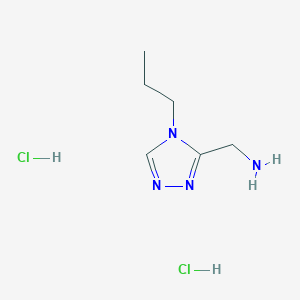
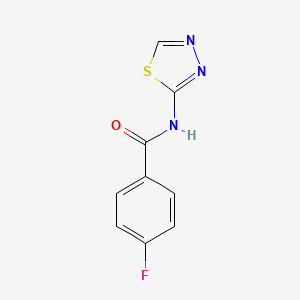
![(2-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2386927.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2386931.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386936.png)
